N'-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide typically involves the condensation of 3,5-dimethyl-4-nitro-1H-pyrazole with a suitable aldehyde or ketone, followed by the reaction with 2-hydroxybenzohydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group in the pyrazole moiety can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amine group under suitable conditions.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential pharmacological properties could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide is not well-documented. it is likely to interact with molecular targets through its functional groups, such as the nitro, methoxy, and hydroxyl groups. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-nitro-1H-pyrazole: A precursor in the synthesis of the target compound.
2-Hydroxybenzohydrazide: Another precursor used in the synthesis.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar pyrazole-based structures and potential biological activities.
Uniqueness
N’-[(E)-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]-2-hydroxybenzohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H21N5O5 |
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Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[(E)-[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H21N5O5/c1-13-20(26(29)30)14(2)25(24-13)12-16-10-15(8-9-19(16)31-3)11-22-23-21(28)17-6-4-5-7-18(17)27/h4-11,27H,12H2,1-3H3,(H,23,28)/b22-11+ |
InChI Key |
QCZSCSORZGQFCQ-SSDVNMTOSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC(=O)C3=CC=CC=C3O)OC)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC(=O)C3=CC=CC=C3O)OC)C)[N+](=O)[O-] |
Origin of Product |
United States |
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